molecular formula C26H23N3O4S B2443082 ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate CAS No. 339278-03-4

ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate

Cat. No.: B2443082
CAS No.: 339278-03-4
M. Wt: 473.55
InChI Key: SMFWZDLXINYISU-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate is a chemical compound with the CAS number 339278-03-4 . It is also known as 1H-Imidazole-1-acetic acid, 2-[[(4-nitrophenyl)methyl]thio]-4,5-diphenyl-, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a sulfanyl group attached to a nitrobenzyl group .

Scientific Research Applications

Synthesis and Characterization

Ethyl 2-{2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate has been synthesized through a series of chemical reactions. One synthesis approach involves the aza-alkylation/intramolecular Michael cascade reaction, showcasing a method of creating the compound through complex organic synthesis and characterizing its structure using spectroscopic methods (Sunyoung Choi & Sung‐Gon Kim, 2017).

Imidazole Derivative Applications

Imidazole Ligand Series and Donor Strengths

Research has been conducted on a series of new imidazole-based heterocycles to study the effects of substituent electronic and steric factors on the azole donor characteristics. The study involved synthesizing various imidazole derivatives, including those with 4,5-diphenyl-1H-imidazol-2-yl groups, and evaluating their N-donor strengths, which could have implications in understanding and applying azole functions in molecular science (A. O. Eseola et al., 2010).

Antileishmanial Activity

Compounds containing the nitroimidazole moiety, similar to the core structure of this compound, have been synthesized and evaluated for their antileishmanial activity against Leishmania strains. Some derivatives displayed efficient activity, suggesting the potential of such compounds in therapeutic applications (Michael A. Rodriguez et al., 2020).

Catalytic and Biological Applications

Catalysis and Synthesis of Imidazoles

The ionic liquid 1-ethyl-3-methylimidazole acetate, structurally related to the compound of interest, has been utilized as a catalyst in the synthesis of trisubstituted imidazoles. This process highlights the catalytic application of imidazole derivatives in facilitating organic reactions (Hongjun Zang et al., 2010).

Antioxidant Properties

Research into the antioxidant properties of various compounds has led to the isolation of phenolic compounds from natural sources, which exhibit significant antioxidant activities. This context is relevant to the chemical behavior of similar structures like this compound, as the presence of phenyl groups and other functional groups can contribute to antioxidant properties (Zijia Zhang et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Properties

IUPAC Name

ethyl 2-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-diphenylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-2-33-23(30)17-28-25(21-11-7-4-8-12-21)24(20-9-5-3-6-10-20)27-26(28)34-18-19-13-15-22(16-14-19)29(31)32/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFWZDLXINYISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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